molecular formula C8H17N3S B8753539 4-Propan-2-ylpiperazine-1-carbothioamide CAS No. 473706-33-1

4-Propan-2-ylpiperazine-1-carbothioamide

Cat. No.: B8753539
CAS No.: 473706-33-1
M. Wt: 187.31 g/mol
InChI Key: BDLNMQMAJWWEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propan-2-ylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C8H17N3S and its molecular weight is 187.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

473706-33-1

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

IUPAC Name

4-propan-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C8H17N3S/c1-7(2)10-3-5-11(6-4-10)8(9)12/h7H,3-6H2,1-2H3,(H2,9,12)

InChI Key

BDLNMQMAJWWEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-isopropylpiperazine (1.5 g, 11.70 mmol) in THF (24 mL) was added 1,1-thiocarbonyldiimidazole (2.398 g, 13.45 mmol). The reaction mixture was stirred at ambient temperature for about 8 h. Upon addition of the 1,1-thiocarbonyldiimidazole, the reaction mixture slightly warmed. A solution of ammonia (7.0 M in MeOH, 20 mL) was added and the reaction mixture was stirred overnight at ambient temperature. Additional ammonia (7.0 M in MeOH, 20 mL) was added and the reaction mixture was stirred overnight at about 40° C. The reaction mixture was cooled to ambient temperature and solvent was removed under reduced pressure. The residue was triturated with Et2O (15 mL) and filtered to give the title compound (2.5 g, 97%) as a yellow solid: LC/MS (Table 1, Method a) Rt=0.74 min; MS m/z: 188.1 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
2.398 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.